molecular formula C22H27NO2 B256481 (4-Benzylpiperidin-1-yl)-(4-propoxyphenyl)methanone

(4-Benzylpiperidin-1-yl)-(4-propoxyphenyl)methanone

Cat. No.: B256481
M. Wt: 337.5 g/mol
InChI Key: YHCTWNNVDLXKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylpiperidin-1-yl)-(4-propoxyphenyl)methanone is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.5 g/mol. This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)-(4-propoxyphenyl)methanone can be achieved through various methods. One common approach involves the nucleophilic substitution reaction. For instance, radioiodination of 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine can be performed via isotopic and non-isotopic exchange reactions in the presence of an acidic medium at elevated temperatures . Another method involves the palladium-catalyzed stannylation approach followed by oxidative iododestannylation reaction using Iodo-Gen .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)-(4-propoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(4-Benzylpiperidin-1-yl)-(4-propoxyphenyl)methanone has several scientific research applications:

    Chemistry: It is used as a reactant in the synthesis of various organic compounds, including piperidine derivatives and molecular rods.

    Medicine: This compound is being investigated for its potential use in treating various medical conditions, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)-(4-propoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A . These interactions result in various physiological effects, including modulation of neurotransmitter levels and inhibition of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: This compound is a monoamine releasing agent with selectivity for dopamine and norepinephrine.

    Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    Tetrahydroisoquinoline: Used in the synthesis of various pharmaceuticals and as a research chemical.

Uniqueness

(4-Benzylpiperidin-1-yl)-(4-propoxyphenyl)methanone is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-propoxyphenyl)methanone

InChI

InChI=1S/C22H27NO2/c1-2-16-25-21-10-8-20(9-11-21)22(24)23-14-12-19(13-15-23)17-18-6-4-3-5-7-18/h3-11,19H,2,12-17H2,1H3

InChI Key

YHCTWNNVDLXKAN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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